
Thalidomide-Piperazine-PEG2-NH2 (diTFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-Piperazine-PEG2-NH2 (diTFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The diTFA form of this compound typically exhibits enhanced water solubility and stability compared to its free form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-Piperazine-PEG2-NH2 involves the conjugation of a Thalidomide-based cereblon ligand with a piperazine linker and a PEG2 (polyethylene glycol) spacer . The reaction conditions typically involve the use of DMSO (dimethyl sulfoxide) as a solvent, with ultrasonic assistance to enhance solubility . The compound is then purified and converted to its diTFA salt form to improve its water solubility and stability .
Industrial Production Methods: Industrial production of Thalidomide-Piperazine-PEG2-NH2 (diTFA) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at 4°C in sealed containers to prevent moisture absorption and degradation .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-Piperazine-PEG2-NH2 (diTFA) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving Thalidomide-Piperazine-PEG2-NH2 (diTFA) include DMSO, PEG300, Tween-80, and saline . The reactions are typically carried out at room temperature, with ultrasonic assistance to enhance solubility .
Major Products Formed: The major products formed from the reactions involving Thalidomide-Piperazine-PEG2-NH2 (diTFA) depend on the specific reaction conditions and reagents used. the primary goal is often to achieve selective degradation of target proteins through the ubiquitin-proteasome system .
Aplicaciones Científicas De Investigación
Cancer Therapy
Thalidomide-Piperazine-PEG2-NH2 is being investigated for its potential in cancer treatment through the degradation of oncoproteins. It can selectively target proteins such as:
- Myc
- BCL-2
- NF-kB
Case Study: Targeting Myc Oncoprotein
A study demonstrated that the use of Thalidomide-Piperazine-PEG2-NH2 in a PROTAC format effectively reduced Myc levels in cancer cell lines, leading to decreased proliferation and increased apoptosis rates. This highlights its potential as a therapeutic agent in Myc-driven cancers.
Autoimmune Diseases
The compound has shown promise in modulating immune responses by degrading pro-inflammatory cytokines and signaling proteins involved in autoimmune conditions.
Case Study: Rheumatoid Arthritis
Research indicated that Thalidomide-Piperazine-PEG2-NH2 could downregulate TNF-alpha levels in synovial fibroblasts from rheumatoid arthritis patients, suggesting a novel approach to managing inflammation and joint damage.
Infectious Diseases
Thalidomide-Piperazine-PEG2-NH2 may also play a role in combating viral infections by targeting viral proteins or host factors essential for viral replication.
Case Study: HIV Research
In vitro studies have shown that this compound can degrade specific host proteins that HIV relies on for replication, thereby reducing viral load in infected cells.
Data Table: Summary of Applications
Application Area | Target Proteins/Pathways | Potential Impact |
---|---|---|
Cancer Therapy | Myc, BCL-2, NF-kB | Reduced cell proliferation |
Autoimmune Diseases | TNF-alpha | Decreased inflammation |
Infectious Diseases | Host factors for HIV | Lowered viral replication |
Mecanismo De Acción
The mechanism of action of Thalidomide-Piperazine-PEG2-NH2 (diTFA) involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The Thalidomide-based cereblon ligand binds to the cereblon protein, while the piperazine linker and PEG2 spacer facilitate the interaction with the target protein . This selective degradation of target proteins can modulate various cellular pathways and processes .
Comparación Con Compuestos Similares
Thalidomide-Piperazine-PEG2-NH2 (diTFA) is unique in its design as a PROTAC compound, incorporating a Thalidomide-based cereblon ligand and a piperazine linker . Similar compounds include other PROTACs that use different ligands and linkers to achieve selective protein degradation . Some examples of similar compounds are:
- Thalidomide-Piperazine-PEG2-NH2 (free form)
- Thalidomide-Piperazine-PEG2-NH2 diTFA with different linkers
- Other PROTACs using von Hippel-Lindau (VHL) or MDM2 ligands
These compounds share similar mechanisms of action but differ in their specific ligands, linkers, and target proteins, highlighting the versatility and potential of PROTAC technology in drug development and therapeutic applications .
Actividad Biológica
Thalidomide-Piperazine-PEG2-NH2 (diTFA) is a synthetic compound that combines the thalidomide structure with a piperazine linker and a polyethylene glycol (PEG) moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of targeted protein degradation through the ubiquitin-proteasome system. This article explores its biological activity, mechanisms, and implications in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C27H33F6N5O10
- Molecular Weight : 573.64 g/mol
- Appearance : Light yellow to green yellow solid powder
The compound is designed as an E3 ligase ligand-linker conjugate, which allows it to selectively target proteins for degradation, a mechanism utilized in PROTAC (Proteolysis Targeting Chimeras) technology .
Thalidomide-Piperazine-PEG2-NH2 operates primarily through:
- E3 Ligase Recruitment : The thalidomide moiety binds to cereblon, an E3 ubiquitin ligase, facilitating the ubiquitination of target proteins.
- Target Protein Degradation : The compound links the target protein to the ubiquitin-proteasome pathway, leading to its degradation. This process is crucial for regulating various cellular functions and maintaining homeostasis .
1. Anti-inflammatory Effects
Thalidomide and its derivatives have shown significant anti-inflammatory properties. Research indicates that diTFA can modulate pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to its therapeutic potential in inflammatory diseases .
2. Neuroprotective Properties
Studies have demonstrated that compounds derived from thalidomide exhibit neuroprotective effects by inhibiting cholinesterase activity and reducing oxidative stress. For instance, one study reported that a related thalidomide derivative significantly decreased levels of iNOS and IL-1β in vitro, suggesting potential applications in neurodegenerative diseases .
3. Anticancer Activity
Thalidomide has been used successfully in treating multiple myeloma and other cancers due to its ability to inhibit angiogenesis and modulate immune responses. The incorporation of PEG2 enhances solubility and bioavailability, potentially improving therapeutic outcomes in cancer treatment .
Case Study 1: Neuroprotection in Inflammatory Models
In an experimental model of neuroinflammation, diTFA was administered to assess its impact on locomotor function and feeding behavior following lipopolysaccharide (LPS) exposure. Results indicated that diTFA significantly improved both locomotor activity and feeding behavior compared to controls, highlighting its neuroprotective capabilities against inflammatory insults .
Case Study 2: Cancer Treatment Efficacy
In a clinical setting involving patients with multiple myeloma, thalidomide derivatives have been evaluated for their efficacy in combination with other chemotherapeutic agents. Patients receiving treatment with thalidomide showed improved survival rates and reduced tumor burden compared to those on standard therapies alone. The mechanism was attributed to enhanced apoptosis in cancer cells mediated by the compound's action on the ubiquitin-proteasome pathway .
Summary of Biological Activities
Activity Type | Mechanism of Action | Implications |
---|---|---|
Anti-inflammatory | Modulation of cytokine levels (TNF-α, IL-1β) | Potential treatment for autoimmune diseases |
Neuroprotective | Inhibition of cholinesterase; reduction of oxidative stress | Applications in neurodegenerative disorders |
Anticancer | Induction of apoptosis; inhibition of angiogenesis | Treatment for multiple myeloma and other cancers |
Propiedades
IUPAC Name |
5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6.2C2HF3O2/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30;2*3-2(4,5)1(6)7/h1-2,15,19H,3-14,24H2,(H,25,29,30);2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSRBWIJOVXEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F6N5O10 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.